4-Methyl-2-nitropyridine-1-oxide 4-Methyl-2-nitropyridine-1-oxide
Brand Name: Vulcanchem
CAS No.: 100047-40-3
VCID: VC2893350
InChI: InChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
SMILES: CC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-]
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol

4-Methyl-2-nitropyridine-1-oxide

CAS No.: 100047-40-3

Cat. No.: VC2893350

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-nitropyridine-1-oxide - 100047-40-3

Specification

CAS No. 100047-40-3
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
IUPAC Name 4-methyl-2-nitro-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
Standard InChI Key MRDNIKKJWQWEPC-UHFFFAOYSA-N
SMILES CC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-]
Canonical SMILES CC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structure

4-Methyl-2-nitropyridine-1-oxide is identified by the CAS registry number 100047-40-3. This compound features a pyridine ring structure with three key functional groups: a nitro group at the 2-position, a methyl group at the 4-position, and an N-oxide functionality. The combination of these substituents creates a molecule with unique chemical reactivity and properties.

Molecular Descriptors

The compound possesses specific chemical identifiers that distinguish it from related pyridine derivatives:

ParameterValue
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
SMILES NotationCc1ccn+[O-]
InChIInChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
InChIKeyMRDNIKKJWQWEPC-UHFFFAOYSA-N

These identifiers provide essential information for database searches and chemical inventory management, allowing researchers to precisely identify this compound in scientific literature and chemical repositories .

Physical and Chemical Properties

Physical Characteristics

4-Methyl-2-nitropyridine-1-oxide presents as a solid compound with specific physical properties that are important for its handling, storage, and application in research settings.

Physical PropertyValueUnit
Flash Point198.1±23.2°C
Boiling Point404.0±25.0 (at 760 mmHg)°C
Polarizability15.0±0.510^-24 cm^3
Density1.4±0.1g/cm^3
Vapor Pressure0.0±0.9 (at 25°C)mmHg

These physical parameters indicate a stable compound with low volatility at room temperature, which influences its storage requirements and handling procedures .

Chemical Reactivity

The chemical behavior of 4-Methyl-2-nitropyridine-1-oxide is largely determined by its three key functional groups:

  • The N-oxide group provides a site for deoxygenation reactions and influences the electronic distribution across the pyridine ring

  • The nitro group at the 2-position serves as an electron-withdrawing group that activates the ring toward nucleophilic substitution

  • The methyl group at the 4-position can participate in oxidation reactions or serve as a site for further functionalization

These reactive sites make the compound valuable for various synthetic applications and structural modifications in chemical research.

Applications and Research Significance

Pharmaceutical Applications

CompoundRelative Carcinogenic PotencyMutagenicity
3-Methyl-4-NPOHighestHigh
3-Ethyl-4-NPOModerate to HighModerate
4-NPO (unsubstituted)ModerateModerate
Various dimethyl derivativesVariableVariable

This structure-activity relationship data from related compounds provides potential insights into how 4-Methyl-2-nitropyridine-1-oxide might interact with biological systems, though direct studies would be needed to confirm such properties .

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the properties of 4-Methyl-2-nitropyridine-1-oxide can be enhanced by examining related compounds:

  • 2-Methyl-4-nitropyridine-N-oxide (CAS: 5470-66-6) is an isomeric compound with the methyl and nitro groups in different positions

  • Various alkyl derivatives of 4-nitropyridine 1-oxide have been extensively studied for their biological properties and structure-activity relationships

Mechanistic Insights from Related Compounds

Studies on related nitropyridine N-oxides suggest potential mechanisms by which these compounds interact with biological systems:

  • Conversion to active metabolites through enzymatic reduction of the nitro group

  • Modification of nucleic acid bases, potentially leading to mutagenic effects

  • Interference with DNA repair mechanisms through selective inhibition of repair enzymes

Research has indicated that the biological activity of these compounds may follow mechanisms similar to those established for 4-nitroquinoline 1-oxide, a well-studied carcinogen and mutagen .

Research Opportunities and Future Directions

Analytical Methods Development

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